molecular formula C18H19N5O3S B6089061 N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B6089061
M. Wt: 385.4 g/mol
InChI Key: KPPZPSZTSXBGOZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide: is a complex organic compound that features a combination of methoxyphenyl and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenyl hydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether intermediate with 4-methoxyphenyl acyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
  • N-(4-methoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
  • N-(4-methoxyphenyl)-3-{[1-(2-nitrophenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide lies in its dual methoxyphenyl and tetrazolyl functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-14-9-7-13(8-10-14)19-17(24)11-12-27-18-20-21-22-23(18)15-5-3-4-6-16(15)26-2/h3-10H,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPZPSZTSXBGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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